molecular formula C22H25N5O2 B2686640 3-(1H-imidazol-1-yl)-8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-8-azabicyclo[3.2.1]octane CAS No. 2309343-69-7

3-(1H-imidazol-1-yl)-8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2686640
CAS No.: 2309343-69-7
M. Wt: 391.475
InChI Key: FEBBZLRUDRUVSI-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)-8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-8-azabicyclo[321]octane is a complex organic compound featuring multiple functional groups, including imidazole, pyrazole, and azabicyclo octane structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-8-azabicyclo[321]octane typically involves multi-step organic synthesis The process begins with the preparation of the core azabicyclo[32Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)-8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(1H-imidazol-1-yl)-8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • **3-(1H-imidazol-1-yl)-8-[3-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-8-azabicyclo[3.2.1]octane
  • **3-(1H-imidazol-1-yl)-8-[3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-8-azabicyclo[3.2.1]octane

Uniqueness

The uniqueness of 3-(1H-imidazol-1-yl)-8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-8-azabicyclo[3.2.1]octane lies in its specific substitution pattern and the presence of the methoxy group on the phenyl ring, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-25-21(13-20(24-25)15-4-3-5-19(10-15)29-2)22(28)27-16-6-7-17(27)12-18(11-16)26-9-8-23-14-26/h3-5,8-10,13-14,16-18H,6-7,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBBZLRUDRUVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3C4CCC3CC(C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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